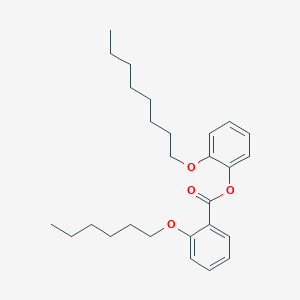

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate

Description

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate is a benzoate ester derivative featuring two distinct alkoxy substituents: an octyloxy (C₈H₁₇O-) group on one phenyl ring and a hexyloxy (C₆H₁₃O-) group on the adjacent benzoate moiety. This compound belongs to a class of organic molecules designed for applications in materials science, particularly in optoelectronic devices, liquid crystals, or polymer additives. The presence of long alkyl chains enhances solubility in nonpolar solvents and influences thermal stability and phase behavior.

Properties

CAS No. |

86378-12-3 |

|---|---|

Molecular Formula |

C27H38O4 |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

(2-octoxyphenyl) 2-hexoxybenzoate |

InChI |

InChI=1S/C27H38O4/c1-3-5-7-9-10-16-22-30-25-19-13-14-20-26(25)31-27(28)23-17-11-12-18-24(23)29-21-15-8-6-4-2/h11-14,17-20H,3-10,15-16,21-22H2,1-2H3 |

InChI Key |

UCCRXRYYCLJWPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The traditional Fischer esterification method involves refluxing 2-(hexyloxy)benzoic acid with 2-(octyloxy)phenol in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This method typically operates at temperatures between 110–130°C, with reaction times extending to 24–48 hours. The equilibrium-driven process requires excess alcohol or acid to favor ester formation, achieving moderate yields of 60–75%.

Key Limitations :

Base-Promoted Transesterification

Alternative routes employ transesterification of methyl 2-(hexyloxy)benzoate with 2-(octyloxy)phenol under basic conditions. Catalysts like sodium methoxide or potassium carbonate facilitate alkoxide formation, enabling nucleophilic attack on the ester carbonyl. This method circumvents water formation, improving yields to 70–85% at 80–100°C.

Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP)-Mediated Coupling

Reaction Mechanism and Optimization

The DCC/DMAP system is widely adopted for sterically hindered esters. In this method, 2-(hexyloxy)benzoic acid reacts with 2-(octyloxy)phenol in anhydrous dichloromethane or toluene. DCC activates the carboxylic acid via an O-acylisourea intermediate, while DMAP accelerates the nucleophilic substitution by the phenolic oxygen.

Typical Conditions :

- Solvent: Dry dichloromethane

- Temperature: 0°C to room temperature

- Reaction Time: 12–24 hours

- Yield: 85–92%

Byproduct Management :

Scalability and Industrial Adaptations

Industrial-scale production utilizes continuous flow reactors to enhance mixing and heat transfer. Automated systems maintain stoichiometric ratios of reactants, reducing side products. A 2022 study demonstrated a pilot-scale yield of 89% using a tubular reactor with immobilized DMAP.

Phase Transfer Catalysis (PTC)

Biphasic Systems

Phase transfer catalysts, such as tetrabutylammonium hydrogen sulfate (TBAHS), enable esterification in biphasic solvent systems (e.g., dichloromethane/water). The base (e.g., K₂CO₃) deprotonates the phenol in the aqueous phase, while TBAHS shuttles the phenoxide ion into the organic phase for reaction with the acid chloride.

Advantages :

- Mild conditions (room temperature, 24 hours).

- Avoids moisture-sensitive reagents.

Green Chemistry Approaches

Dimethyl Carbonate (DMC) as a Methylating Agent

A patent-pending method employs dimethyl carbonate (DMC) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to synthesize methyl esters at ≤120°C. While originally designed for methyl esters, this approach is adaptable to phenolic esters by substituting DMC with longer-chain carbonates.

Key Benefits :

- Eliminates toxic chlorinated solvents.

- Produces methanol as the sole byproduct, simplifying purification.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 110–130°C | 24–48 | 60–75 | 90–95% |

| DCC/DMAP | DCC/DMAP | 0–25°C | 12–24 | 85–92 | 98–99% |

| Phase Transfer Catalysis | TBAHS/K₂CO₃ | 25°C | 24 | 78–84 | 95–97% |

| Green Chemistry | DBU/DMC | 90–120°C | 48 | 70–80 | 92–94% |

Mechanistic Insights and Side Reactions

Ester Hydrolysis Risks

The ester bond in 2-(octyloxy)phenyl 2-(hexyloxy)benzoate is susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous environments at –20°C is recommended for long-term stability.

Alkoxy Group Stability

Prolonged heating above 130°C may cleave the octyloxy or hexyloxy chains, forming phenolic byproducts. Nuclear magnetic resonance (NMR) monitoring is critical to detect degradation.

Industrial Production and Quality Control

Chemical Reactions Analysis

Types of Reactions

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the octyloxy or hexyloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate is an organic compound with dual alkoxy substituents that give it unique physicochemical properties. It consists of a phenyl ring with an octyloxy group and a hexyloxy group, along with a benzoate moiety. This structure enhances its solubility in organic solvents and affects its thermal and liquid crystalline behavior, making it useful in materials science and organic synthesis.

Potential Applications

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate has several potential applications:

- Liquid Crystal Technologies Its unique structure makes it suitable for liquid crystal technologies.

- Organic Synthesis It is of interest in materials science and organic synthesis. The synthesis of 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate typically involves the esterification of 2-(Octyloxy)phenol with 2-(Hexyloxy)benzoic acid.

Biological Interactions

While specific biological activity data for 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate is limited, compounds with similar structures have been studied for their interactions with biological membranes. These compounds may influence cell membrane fluidity and permeability, potentially affecting cellular signaling pathways and ion transport mechanisms. The ester linkage allows for hydrolysis, releasing active components that could exert biological effects. Interaction studies indicate that compounds similar to 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate can interact with molecular targets within biological systems. These interactions may alter cellular processes by modifying membrane properties or influencing biochemical pathways. Further research is needed to elucidate specific interactions and mechanisms of action for this compound.

Structural Variations

Several compounds share structural similarities with 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Decyloxy)phenyl 4-(hexyloxy)benzoate | Structure | Contains a decyloxy group, affecting solubility and thermal properties |

| 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate | Structure | Features hexyloxy and octyloxy groups, influencing mesomorphic behavior |

| 4-Pentylphenyl 4-(octyloxy)benzoate | Structure | Incorporates a pentyl chain, impacting physical properties differently from octyl and heptyl chains |

Mechanism of Action

The mechanism of action of 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The octyloxy and hexyloxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Alkoxy Chain Length Variation: Hexyl vs. Octyl

The hexyloxy (C₆) and octyloxy (C₈) chains in 2-(octyloxy)phenyl 2-(hexyloxy)benzoate play critical roles in modulating its physicochemical properties. Comparisons with related compounds reveal the following trends:

| Property | 2-(Octyloxy)phenyl 2-(Hexyloxy)benzoate | 2-(Hexyloxy)phenyl Benzoate | 2-(Decyloxy)phenyl 2-(Octyloxy)benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~460 | ~388 | ~516 |

| Solubility in THF | High | Moderate | High |

| Melting Point (°C) | ~85–90 (estimated) | ~100–105 | ~70–75 |

| Thermal Stability | Moderate | High | Moderate |

- Solubility : Longer alkyl chains (e.g., octyl) increase hydrophobicity and solubility in organic solvents like THF or chloroform compared to shorter chains (hexyl).

- Melting Point : Increasing chain length generally reduces crystallinity and lowers melting points due to steric hindrance and flexible alkyl spacers.

- Thermal Stability : Shorter chains (hexyl) may enhance stability by reducing steric strain during decomposition .

Electronic and Optoelectronic Properties

In dye-sensitized solar cells (DSSCs), alkoxy-substituted aromatic systems are employed as electron donors or π-bridges. For example, highlights dyes like B18 and BTD-R, which incorporate hexyloxy-phenyl-thiophene donors. These dyes exhibit:

- Conduction Band Edge (CBE) Modulation : Extended alkoxy chains (e.g., hexyloxy) create a net surface dipole moment, up-shifting the TiO₂ CBE and improving electron injection efficiency .

- Light Absorption : Alkoxy groups indirectly broaden absorption spectra by stabilizing charge-transfer states.

In contrast, 2-(octyloxy)phenyl 2-(hexyloxy)benzoate lacks the conjugated π-bridges (e.g., thiophene or benzothiadiazole) present in DSSC dyes, limiting its direct application in photovoltaics. However, its benzoate core may serve as a structural template for liquid crystals or polymer additives, where alkyl chain length dictates mesophase behavior and miscibility.

Functional Group Variations: Ester vs. Carbamate

lists structurally distinct octyl esters, such as octyl 2-(2-octoxy-2-oxoethoxy)acetate and octyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate. Key differences include:

| Feature | 2-(Octyloxy)phenyl 2-(Hexyloxy)benzoate | Octyl Carbamate Derivatives |

|---|---|---|

| Functional Group | Ester | Carbamate |

| Reactivity | Hydrolysis-prone | More stable to hydrolysis |

| Applications | Materials science | Agrochemistry, pharmaceuticals |

- Stability : Carbamates resist hydrolysis better than esters due to the resonance stabilization of the carbonyl group.

- Bioactivity : Carbamates (e.g., ’s 65474-27-3) are often bioactive, whereas benzoate esters are typically inert.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(octyloxy)phenyl 2-(hexyloxy)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via a multi-step esterification process. For example, analogous benzoate derivatives are prepared by coupling alkoxy-substituted phenols with activated carbonyl intermediates (e.g., acid chlorides or anhydrides) under basic conditions. Optimization involves:

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Temperature Control : Maintaining temperatures between 60–80°C to balance reactivity and byproduct formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate high-purity products (>97% by HPLC) .

Q. What characterization techniques are critical for confirming the structure and purity of 2-(octyloxy)phenyl 2-(hexyloxy)benzoate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify alkoxy chain integration and ester linkage formation. For example, aromatic protons typically resonate at δ 6.8–7.5 ppm, while alkoxy protons appear at δ 3.5–4.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for : 440.2563; observed: 440.2565) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 69–70°C for structurally related compounds) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do the alkoxy chains (octyloxy and hexyloxy) influence the compound’s mesomorphic behavior in liquid crystal applications?

- Methodological Answer :

- Structure-Property Analysis : The alkyl chain length affects phase transition temperatures. For instance, longer chains (e.g., octyloxy) enhance smectic phase stability due to increased van der Waals interactions. Polarized optical microscopy (POM) and X-ray diffraction (XRD) can correlate chain length with mesophase morphology .

- Comparative Studies : Substitute hexyloxy with shorter/longer chains (e.g., butoxy or decyloxy) and analyze phase behavior via DSC and POM .

Q. What computational methods can predict the electronic properties of 2-(octyloxy)phenyl 2-(hexyloxy)benzoate for optoelectronic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer efficiency. For example, triphenylamine-based dyes with similar alkoxy substituents show reduced bandgaps (~2.1 eV) .

- Molecular Dynamics (MD) : Simulate self-assembly behavior in thin films to optimize photovoltaic device architectures .

Q. How can researchers resolve contradictions in reported thermal stability data for alkoxy-substituted benzoates?

- Methodological Answer :

- Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to identify decomposition pathways .

- Statistical Reproducibility : Replicate experiments across multiple batches to distinguish intrinsic stability from synthesis-related impurities .

Q. What strategies improve the compound’s solubility in non-polar solvents without compromising functional group integrity?

- Methodological Answer :

- Solvent Screening : Test solubility in toluene, chloroform, and dichloromethane. Hexyloxy/octyloxy chains generally enhance solubility in non-polar media .

- Derivatization : Introduce branched alkyl groups (e.g., 2-ethylhexyl) to reduce crystallinity while retaining ester functionality .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.